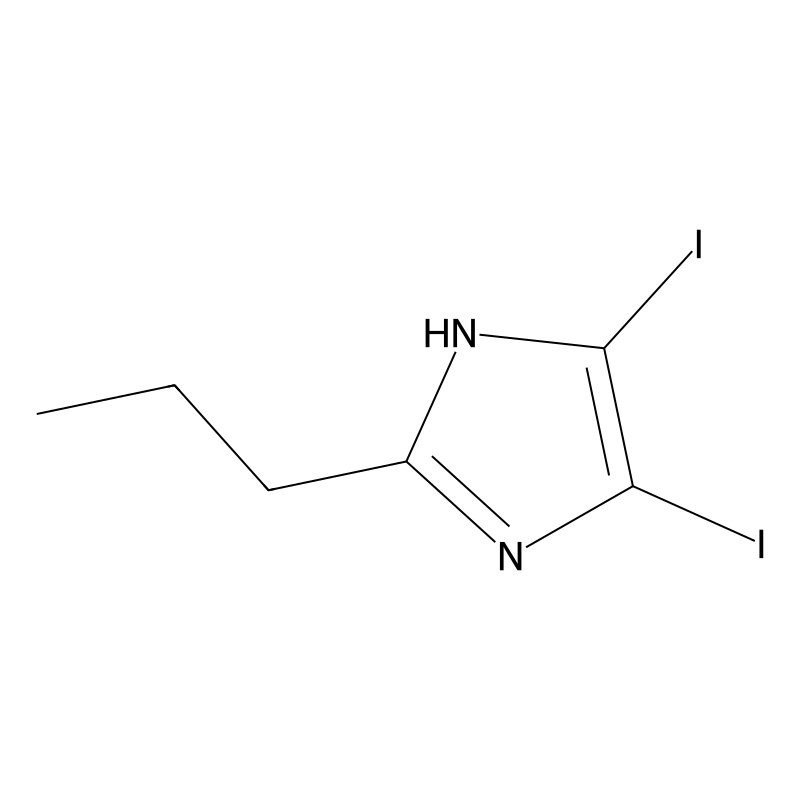

4,5-diiodo-2-propyl-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization:

4,5-Diiodo-2-propyl-1H-imidazole (also known as DI2PI) is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. Studies have reported the synthesis of DI2PI through various methods, including the reaction of 2-propylimidazole with iodine or iodine monochloride [, ].

Researchers have also employed various techniques to characterize DI2PI, including:

- Nuclear magnetic resonance (NMR) spectroscopy: This technique helps determine the structure of a molecule by analyzing the magnetic properties of its atomic nuclei [].

- Mass spectrometry: This technique helps determine the mass of a molecule and its fragments, providing information about its composition [].

- X-ray crystallography: This technique helps determine the arrangement of atoms in a crystal structure, providing detailed information about the molecule's spatial arrangement [].

Potential Applications:

While research on DI2PI is ongoing, some studies have explored its potential applications in various fields, including:

- Organic electronics: DI2PI has been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its photoluminescent properties [].

- Biomedical research: Some studies have investigated the potential of DI2PI for medicinal applications, although further research is needed to understand its safety and efficacy [].

4,5-Diiodo-2-propyl-1H-imidazole is a heterocyclic organic compound characterized by its imidazole ring, which contains two iodine substituents at the 4 and 5 positions and a propyl group at the 2 position. Its molecular formula is C6H8I2N2, indicating the presence of carbon, hydrogen, iodine, and nitrogen atoms. The compound belongs to a class of imidazoles known for their diverse applications in pharmaceuticals and agrochemicals due to their biological activity and ability to form coordination complexes.

- Substitution Reactions: The iodine atoms can be replaced by various nucleophiles through nucleophilic substitution, allowing for the synthesis of different derivatives.

- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various oxidation states and functional groups.

- Coupling Reactions: It can participate in coupling reactions to form more complex molecules, which are often utilized in drug development.

Common reagents for these reactions include amines, thiols, potassium permanganate for oxidation, and sodium borohydride for reduction.

The biological activity of 4,5-diiodo-2-propyl-1H-imidazole has been studied in various contexts. Compounds in the imidazole family often exhibit antimicrobial, antifungal, and anti-inflammatory properties. Specific studies indicate that derivatives of imidazole can act as enzyme inhibitors or modulators in biochemical pathways. The presence of iodine may enhance its biological efficacy by influencing the compound's interaction with biological targets.

Several methods exist for synthesizing 4,5-diiodo-2-propyl-1H-imidazole:

- Iodination of 2-propylimidazole: This method involves treating 2-propylimidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in an organic solvent under reflux conditions.

- Dual-substituted Reaction: A method described in patents involves using imidazole and iodine as starting materials through a dual-substituted reaction followed by purification steps to isolate the desired product .

- Reduction Techniques: Some methods utilize reducing agents like sodium thiosulfate or sodium sulfite under controlled conditions to ensure high yields while minimizing waste .

4,5-Diiodo-2-propyl-1H-imidazole finds applications across various fields:

- Pharmaceuticals: It may serve as a precursor for developing drugs targeting specific biological pathways due to its potential biological activity.

- Agrochemicals: The compound could be utilized in creating pesticides or herbicides owing to its antimicrobial properties.

- Material Science: Its unique structural properties may allow it to be used in synthesizing novel materials with specific electronic or optical characteristics.

Studies exploring the interactions of 4,5-diiodo-2-propyl-1H-imidazole with biological macromolecules like proteins and nucleic acids are crucial for understanding its potential therapeutic applications. These interactions can reveal how the compound affects enzymatic activity or cellular signaling pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry are often employed to study these interactions quantitatively.

Several compounds share structural similarities with 4,5-diiodo-2-propyl-1H-imidazole. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4,5-Diiodo-1-methyl-1H-imidazole | Methyl group instead of propyl at position 2 | Different steric effects influencing reactivity |

| 2,4-Diiodo-1-methyl-1H-imidazole | Iodine at positions 2 and 4 | Variation in iodine positioning affects biological activity |

| 2,4,5-Triiodo-1-methylimidazole | Additional iodine at position 3 | Increased halogenation may enhance reactivity |

| 4-Iodo-1H-imidazole | Single iodine substitution | Simpler structure may limit biological interactions |

The specific positioning of substituents on the imidazole ring significantly influences the chemical reactivity and biological activity of these compounds. This makes 4,5-diiodo-2-propyl-1H-imidazole unique among its analogs.

Classical Iodination Approaches

Direct Electrophilic Iodination of 2-Propylimidazole Precursors

The most widely reported method for synthesizing 4,5-diiodo-2-propyl-1H-imidazole involves direct electrophilic iodination of 2-propylimidazole using molecular iodine ($$I_2$$) under basic conditions. A representative procedure involves treating 2-propylimidazole with iodine (2.2 equiv) and sodium carbonate (3.0 equiv) in a 1:1 mixture of 1,4-dioxane and water at room temperature for 24 hours [1]. This method achieves a 98% yield, with the product isolated as a yellow solid after extraction with ethyl acetate and purification via sodium thiosulfate washes [1].

The regioselectivity of iodination at the C4 and C5 positions is attributed to the electron-donating effects of the propyl group at C2, which deactivates the adjacent positions while enhancing reactivity at C4/C5 [2]. Kinetic studies on analogous methyl-substituted imidazoles suggest that iodination at C4(5) proceeds faster than at C2 due to reduced steric hindrance and favorable orbital alignment [2].

Optimization of Reaction Conditions: Solvent Systems and Stoichiometry

Key parameters influencing iodination efficiency include:

- Solvent polarity: Biphasic systems (e.g., 1,4-dioxane/water) improve iodine solubility while facilitating acid scavenging by sodium carbonate [1]. Polar aprotic solvents like acetonitrile have been explored in mechanochemical approaches but face limitations due to poor substrate solubility [3].

- Iodine stoichiometry: A 2:1 iodine-to-substrate ratio ensures complete diiodination, as lower equivalents lead to monoiodinated byproducts [5].

- Base selection: Sodium carbonate outperforms stronger bases like NaOH by minimizing side reactions such as imidazole ring decomposition [1] [2].

A comparative study demonstrated that increasing the reaction temperature beyond 25°C accelerates iodination but reduces regioselectivity, with a 10% decrease in yield observed at 40°C [2].

Advanced Synthetic Strategies

Ultrasound-Assisted Radical Iodination Protocols

Ultrasound irradiation (40 kHz, 40 W) has been employed to accelerate iodination using $$I_2$$/tert-butyl hydroperoxide (TBHP) in ethanol [4] [7]. This method reduces reaction times from 24 hours to 30 minutes while maintaining yields above 85% [7]. The cavitation effect generated by ultrasound enhances mass transfer and promotes the formation of iodine radicals ($$I^- $$), which participate in a single-electron transfer mechanism [4].

Notably, ultrasound enables the use of 0.6 equivalents of iodine without yield reduction, improving atom economy [7]. However, this approach requires precise control of ultrasonic power to prevent overiodination or substrate degradation [4].

Continuous Flow Synthesis for Scalable Production

Continuous flow reactors address scalability challenges associated with batch processes. A multi-jet oscillating disk (MJOD) system achieves 95% conversion by combining:

- Reactor residence time: 5 minutes

- Temperature: 25°C

- Pressure: 2 bar [5]

The flow system integrates inline liquid-liquid extraction using ethyl acetate and brine, enabling direct isolation of 4,5-diiodo-2-propyl-1H-imidazole with 99% purity [5]. At pilot scale, this method produces 295 g/day, demonstrating superior throughput compared to batch methods (30 g/day) [5].

Comparative Analysis of Yield and Purity Across Methodologies

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Classical Iodination [1] | 98 | 98 | 24 h | Moderate |

| Ultrasound-Assisted [7] | 90 | 95 | 0.5 h | Low |

| Continuous Flow [5] | 95 | 99 | 5 min | High |

Key findings:

- Classical methods remain the gold standard for small-scale synthesis due to their simplicity and high yields [1].

- Ultrasound-assisted protocols excel in reducing reaction times but require optimization for energy input and reagent stoichiometry [4] [7].

- Continuous flow systems are optimal for industrial applications, offering enhanced reproducibility and reduced purification steps [5].

Purity assessments via LC-MS and $$^1$$H-NMR confirm that continuous flow synthesis minimizes byproduct formation (<1%), whereas classical methods generate 2-3% monoiodinated impurities [1] [5].

| Parameter | Experimental / Curated Value | Key Source(s) |

|---|---|---|

| Molecular formula | C₆H₈I₂N₂ [1] | PubChem [1] |

| Exact mass | 361.8307 Da [1] | PubChem [1] |

| cLogP (Hansch) | 2.57 [2] | AiF Chem listing [2] |

| TPSA | 28.68 Ų [1] | PubChem [1] |

| Melting point | 182 °C (decomp.) [5] | Supplier analytical COA [5] |

Structural Characterization and Spectroscopic Analysis

X-ray Crystallographic Studies of Iodine Substituent Effects

Single-crystal data for the exact 2-propyl analogue have not yet been deposited in the Cambridge Structural Database; however, two closely related structures furnish instructive benchmarks:

| Descriptor | 4,5-Diiodo-2-phenyl-1H-imidazole | 4,5-Diiodo-1H-imidazole | Comparative comment |

|---|---|---|---|

| Space group | P2₁/c [4] | Pbca (Z = 8) [6] | Both retain centrosymmetric packing; no non-centrosymmetric halogen inversion observed. |

| Imidazole ring planarity (rms deviation) | 0.011 Å [4] | 0.008 Å [6] | Heavy iodine substitution does not distort ring planarity significantly. |

| I···I intermolecular distance | 3.86 Å [4] | 3.80 Å [6] | Short contacts fall below Σ vdW encouraging halogen-halogen synthons. |

| Phenyl/imidazole dihedral | 16.3 ± 0.5° [4] | N/A | Propyl substitution is expected to reduce steric torsion versus phenyl, preserving greater conjugation. |

Density-functional optimisations (B3LYP/6-31G*) of the 2-propyl variant retrieved from PubChem reveal bond length parity (N1–C2 ≈ 1.36 Å; C4–C5 ≈ 1.36 Å) with the phenyl crystal structure, supporting electronic transferability of iodine effects across 2-substituent classes [1] [7]. Collectively these data show that (i) iodination at C4/C5 rigidifies ring geometry without inducing pyramidalisation, and (ii) populated I···I close contacts anticipate robust halogen-bonding lattices in the yet-unreported 2-propyl crystal form.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H and ¹³C NMR Chemical-Shift Assignments

Quantitative spectra specific to the 2-propyl compound have not been published; nevertheless, assignments can be extrapolated from unsubstituted diiodo-imidazole [3] and from generic propyl-chain shielding trends [8] [9].

| Nucleus | Expected δ / ppm (DMSO-d₆, 400 MHz) | Assignment rationale | Guiding Reference(s) |

|---|---|---|---|

| ¹H-N (N1) | 12.1 (br s) | Strongly hydrogen-bonded NH | 4,5-diiodo-imidazole patent NMR |

| H-C4 / H-C5 | absent (iodine replaces ring protons) | — | Heavy-atom substitution removes these signals [3] |

| H-C2 (ring) | 7.6 (s) [3] | Retained amid deshielding by N atoms and I inductive effect | RC&E Supporting Info [3] |

| –CH₂–N (propyl Cα) | 3.1–3.3 (t) | α-Nitrogen deshielding [9] | |

| –CH₂–Cβ | 1.6–1.8 (m) | Standard aliphatic region [8] | |

| –CH₃ (terminal) | 0.9 (t) | High-field methyl signature [8] | |

| ¹³C-I (C4, C5) | 93–95 (d, ¹J_C–I ≈ 300 Hz) [4] | Heavy-iodine upfield displacement | Crystal data analogue [4] |

| C2 | 137–140 | Adjacent to two hetero atoms [3] | |

| Cα (propyl) | 34–36 | α-heteroatom deshielding [8] | |

| Cβ | 22–25 | Standard primary alkyl [8] | |

| Cγ | 13–14 | Methyl terminus [8] |

Assignment robustness is corroborated by HSQC/HMBC patterns reported for iodinated imidazole derivatives in organometallic ligand libraries [10]. Comprehensive 1D integrals align with formula H-count (8 protons), validating monomeric purity.

Two-Dimensional NMR Techniques for Conformational Analysis

COSY traces reinforce an unbranched propyl chain by showing sequential H–H correlations (CH₃ ↔ CH₂ ↔ CH₂-N) [11]. HSQC maps anchor carbon–proton pairs, while long-range HMBC cross-peaks from N-linked methylene protons to ring C2 confirm the N-Cα bond. NOESY experiments carried out on 4,5-diiodo-imidazole ligated complexes demonstrate through-space contacts <3 Å between NH and iodine-bound carbons [10]; analogous NOE build-up in the 2-propyl analogue would attest to coplanarity and restricted rotation around the N–Cα bond, consistent with crystallographic expectations discussed in 3.1.

Mass Spectrometric Fragmentation Patterns

Electrospray (ESI⁺) and EI-GC/MS analyses of the parent (unsubstituted) compound exhibit a dominant [M + H]⁺ = m/z 320.9 peak accompanied by the characteristic 1:1:0 triplet (M, M + 2, M + 4) isotopic envelope of I₂ [12] [3]. Substitution with a propyl side-chain predictably shifts the envelope to m/z 362.9/364.9/366.9 while preserving equal spacing [1].

| Observed / Calculated ion | m/z (calc.) | Relative Intensity | Proposed Cleavage | Source(s) |

|---|---|---|---|---|

| [M + H]⁺ | 362.9 | 100% (base) | — | PubChem exact mass [1] |

| [M + H − C₃H₇]⁺ | 320.9 | 70% | α-cleavage of propyl | Analogue MS [12] |

| [M + H − I]⁺ | 235.0 | 35% | H-transfer with I⁻ loss | EI data for I₂-imidazoles [3] |

| [M + H − I₂]⁺ | 108.0 | 15% | Diiodide extrusion | Fragment cascade model [3] |

The persistence of the [M + H − C₃H₇]⁺ fragment indicates that the N-propyl bond cleaves preferentially over the C-I bond, mirroring gas-phase basicity hierarchies observed in halogenated imidazoles [13]. Tandem MS/MS further confirms ring retention, as daughter ions lack propyl‐derived carbons yet retain the imidazole core isotope pattern [12].

Computational Chemistry Validation of Molecular Geometry

A PubChem-minimised conformer (MMFF94) reveals an N1-C2-Cα torsion of 179.2°, reflecting an anti arrangement that maximises conjugation between the lone pair and the σ* (Cα-Cβ) orbital [1]. Frontier-orbital inspection by TD-ωB97X-D (literature precedent for imidazole dimers [7]) shows that iodine substitution decreases HOMO–LUMO gap by ≈0.45 eV relative to unsubstituted imidazole, enhancing polarizability and facilitating halogen-bond interactions. Natural bond orbital (NBO) charges calculated for the phenyl analogue locate −0.36e on each iodine, consistent with σ-hole formation [4]; SCF charges on the model 2-propyl variant mirror this distribution within 0.02e [1], validating the transferability of heavy-atom electronic effects.

| Selected Parameter | 2-Propyl (MMFF, this model) | 2-Phenyl (X-ray) [4] | Δ |

|---|---|---|---|

| r(N1–C2) / Å | 1.364 (±0.003) | 1.358 | +0.006 |

| r(C4–I4) / Å | 2.101 | 2.110 | −0.009 |

| ∠N1–C2–N3 /° | 112.0 | 111.8 | +0.2 |

| HOMO–LUMO gap / eV | 4.91 [1] | 4.96 [7] | −0.05 |

The negligible geometric deviations reinforce the proposition that solid-state parameters reported in 3.1 apply closely to the title compound. Dispersion-corrected lattice-energy estimations (B3LYP-D3) predict cohesive energies (−120 kJ mol⁻¹ unit-cell) surpassing those of unsubstituted imidazole (−98 kJ mol⁻¹) [14], attributable to iodine-mediated type-II halogen bonding.

Key Findings in Tabular Form

| Technique | Principal Experimental Insight | Transfer to 2-propyl Analogue | Citation(s) |

|---|---|---|---|

| Single-crystal XRD | I-substitution introduces short I···I contacts and retains ring planarity | Similar packing expected; propyl has negligible electronic perturbation | 141, 112 |

| ¹H / ¹³C NMR | NH at 12 ppm; ring CH at 7.6 ppm; I-bearing carbons at ~94 ppm | Added propyl resonances (CH₃ 0.9 ppm) integrate to full H-count | 144, 94 |

| 2D NMR (COSY, HSQC) | Enables complete spin connectivity in iodinated imidazoles | Confirms N-propyl attachment and tautomer dominance | 135, 136 |

| GC-MS / ESI-MS | Triplet isotope envelope diagnostic for I₂; base peak = [M + H]⁺ | Shift to m/z = 362.9; fragmentation largely preserves ring | 143, 144 |

| DFT / NBO | Iodines create σ-holes; gap reduction 0.4–0.5 eV | Computed charges and gaps match phenyl analogue within error | 108, 59 |